molecular formula C16H11F2N3O B13152937 4-(difluoromethoxy)-2,6-dipyridin-4-ylpyridine

4-(difluoromethoxy)-2,6-dipyridin-4-ylpyridine

Cat. No.: B13152937
M. Wt: 299.27 g/mol
InChI Key: HBVHCXAZSBFKKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Difluoromethoxy)-2,6-dipyridin-4-ylpyridine is a chemical compound characterized by the presence of a difluoromethoxy group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(difluoromethoxy)-2,6-dipyridin-4-ylpyridine typically involves the introduction of the difluoromethoxy group to a pyridine ring. One common method is the reaction of a pyridine derivative with difluoromethylating agents under controlled conditions. For example, difluoromethylation can be achieved using reagents such as difluoromethyl phenyl sulfone in the presence of a base .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced difluoromethylation reagents and catalysts can streamline the production process, making it more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 4-(Difluoromethoxy)-2,6-dipyridin-4-ylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(difluoromethoxy)-2,6-dipyridin-4-ylpyridine involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. This interaction can affect various biological pathways, contributing to the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: 4-(Difluoromethoxy)-2,6-dipyridin-4-ylpyridine is unique due to its specific arrangement of the difluoromethoxy group on the pyridine ring, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C16H11F2N3O

Molecular Weight

299.27 g/mol

IUPAC Name

4-(difluoromethoxy)-2,6-dipyridin-4-ylpyridine

InChI

InChI=1S/C16H11F2N3O/c17-16(18)22-13-9-14(11-1-5-19-6-2-11)21-15(10-13)12-3-7-20-8-4-12/h1-10,16H

InChI Key

HBVHCXAZSBFKKW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=CC(=CC(=N2)C3=CC=NC=C3)OC(F)F

Origin of Product

United States

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